molecular formula C17H13N5O2S B3543039 2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B3543039
M. Wt: 351.4 g/mol
InChI Key: UXWVNQGDHVRBDO-UHFFFAOYSA-N
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Description

2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl and benzonitrile groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

  • Step 1: Synthesis of Triazole Ring:
    • Starting materials: 4-methyl-5-(4-nitrophenyl)-1H-1,2,4-triazole
    • Reagents: Hydrazine hydrate, acetic acid
    • Conditions: Reflux at 80-100°C for several hours
  • Step 2: Introduction of Sulfanyl Group:
    • Starting material: 4-methyl-5-(4-nitrophenyl)-1H-1,2,4-triazole
    • Reagents: Thiourea, hydrochloric acid
    • Conditions: Reflux at 100-120°C for several hours
  • Step 3: Introduction of Benzonitrile Group:
    • Starting material: 4-methyl-5-(4-nitrophenyl)-1H-1,2,4-triazole-3-thiol
    • Reagents: Benzyl chloride, potassium carbonate
    • Conditions: Reflux in acetonitrile at 80-100°C for several hours

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile undergoes various chemical reactions, including:

  • Oxidation:
    • Reagents: Hydrogen peroxide, potassium permanganate
    • Conditions: Room temperature to 50°C
    • Major Products: Oxidized derivatives with altered functional groups
  • Reduction:
    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Room temperature to 50°C
    • Major Products: Reduced derivatives with altered functional groups
  • Substitution:
    • Reagents: Halogenating agents (e.g., bromine, chlorine)
    • Conditions: Room temperature to 50°C
    • Major Products: Substituted derivatives with halogen atoms

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride and lithium aluminum hydride, and halogenating agents like bromine and chlorine. The reactions are typically carried out at room temperature to 50°C to ensure controlled and efficient transformations.

Scientific Research Applications

2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:

  • Chemistry:
    • Used as a building block for synthesizing more complex molecules
    • Employed in studying reaction mechanisms and kinetics
  • Biology:
    • Investigated for its potential antimicrobial and antifungal properties
    • Studied for its interactions with biological macromolecules
  • Medicine:
    • Explored for its potential as a therapeutic agent in treating various diseases
    • Evaluated for its pharmacokinetic and pharmacodynamic properties
  • Industry:
    • Used in the development of new materials with specific properties
    • Employed in the synthesis of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • 4-methyl-5-(4-nitrophenyl)-1H-1,2,4-triazole
  • 4-methyl-5-(4-nitrophenyl)-1H-1,2,4-triazole-3-thiol
  • Benzonitrile derivatives with similar functional groups

Uniqueness: 2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-methyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-21-16(12-6-8-15(9-7-12)22(23)24)19-20-17(21)25-11-14-5-3-2-4-13(14)10-18/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWVNQGDHVRBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
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2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
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2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
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2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
Reactant of Route 5
2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
Reactant of Route 6
2-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

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